molecular formula C11H12IN3 B13623879 3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13623879
M. Wt: 313.14 g/mol
InChI Key: XMZODFPKELIUTO-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the iodine atom on the phenyl ring and the dimethyl substitution on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide; conditionspolar aprotic solvents, room temperature to reflux.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alkyl derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Iodophenyl)-1-methyl-1h-pyrazol-5-amine
  • 3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-3-amine
  • 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Uniqueness

3-(2-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the iodine atom on the phenyl ring and the dimethyl substitution on the pyrazole ring. These structural features confer specific chemical reactivity and biological activity, making it distinct from other similar compounds. The iodine atom, in particular, enhances the compound’s ability to participate in various substitution reactions, while the dimethyl groups influence its steric and electronic properties.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

5-(2-iodophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

XMZODFPKELIUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2I)C)N

Origin of Product

United States

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